molecular formula C7H4BrF3O B1439384 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene CAS No. 954235-78-0

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene

Cat. No. B1439384
CAS RN: 954235-78-0
M. Wt: 241 g/mol
InChI Key: PMRMESFXMAREHL-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, also known as 4-bromo-2-difluoromethoxybenzene, is a fluorinated aromatic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether. It is also a flammable and toxic compound and should be handled with care. 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene has been used in a variety of scientific research applications, including in the synthesis of organic molecules, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action of certain compounds.

Scientific Research Applications

Applications in Electrochemical Studies

Electrochemical Fluorination of Aromatic Compounds 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene and related compounds have been studied for their behavior in electrochemical fluorination processes. A detailed investigation into the side reactions during the fluorination of halobenzenes, including bromobenzenes, has been documented. This research outlines the formation mechanisms and the influence of various factors like cathode potential and electrolyte content on the reactions, providing insights into the complex interactions during the fluorination process (Horio et al., 1996).

Involvement in Organometallic Chemistry

Organometallic Chemistry using Partially Fluorinated Benzenes The unique properties of fluorinated benzenes, including 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, have made them a subject of interest in organometallic chemistry. Their weak interaction with metal centers due to the presence of fluorine substituents allows their use as non-coordinating solvents or readily displaced ligands. This characteristic opens up possibilities for their application in organometallic chemistry and transition-metal-based catalysis, providing a platform for exploring various chemical interactions and synthesis processes (Pike et al., 2017).

Applications in Synthesis

Synthesis and Properties of a Liquid Crystal Compound Research in the field of material sciences has leveraged compounds like 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene for synthesizing novel materials. For instance, a complex synthesis process involving reactions like Grignard and Suzuki reactions has utilized this compound as a starting material. The resultant product shows promising properties, such as improved birefringence and reduced threshold voltage when added to the basic formula of liquid crystal, highlighting its potential in the development of advanced materials (Hang, 2013).

In Photofragmentation Studies

Photofragment Translational Spectroscopy The compound's behavior under ultraviolet photodissociation has been studied using photofragment translational spectroscopy. Such studies provide valuable insights into the energy distributions of photofragments and the substitution effect of the fluorine atom, contributing to our understanding of molecular dynamics and reaction mechanisms (Gu et al., 2001).

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMESFXMAREHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669667
Record name 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene

CAS RN

954235-78-0
Record name 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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